2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide” is a chemical compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H10ClN3O4 . The molecular weight is 295.678 .
Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 577.9±40.0 °C at 760 mmHg . The flash point is 303.3±27.3 °C .
Scientific Research Applications
Crystal Structure Analysis
- The imidazolidine-2,4-dione system of a related compound showed a planar structure, with molecular packing stabilized by C-H⋯O and N-H⋯O interactions, forming cyclic dimers and chains of C(7) (Sethusankar et al., 2002).
Antibacterial Applications
- Certain acetamide derivatives displayed moderate to good antibacterial activity against gram-positive and gram-negative bacteria, with the QSAR studies indicating the importance of hydrophobicity and steric bulk (Desai et al., 2008).
Medical Chemistry and Therapeutic Potential
- The compound K-604, a related acetamide, was identified as a potent and selective inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, showing potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
- A related compound, an imidazo[1,2-α]pyridine derivative, was identified as a high-affinity and selective ligand for Peripheral Benzodiazepine Receptors, with potential use in SPECT imaging (Katsifis et al., 2000).
- Some 2,4-azolidinedione-acetic acids derivatives, including a compound with a similar chlorobenzyl component, were identified for their selective anticancer activity against various leukemia cell lines (Kaminskyy et al., 2009).
Chemical Synthesis and Molecular Interaction
- Several acetamide derivatives were synthesized, offering significant antibacterial activity. The structural and physicochemical parameters were studied for a better understanding of their antibacterial efficacy (Ramalingam et al., 2019).
- A study on benzylidene imidazolidine and acridinylidene thiazolidine derivatives prepared from substituted imidazolidinones and thio-imidazolidinones demonstrated potential drug efficiency in infectious diseases (Silva et al., 2001).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical properties, such as its polarity, charge, and functional groups .
Cellular Effects
It is possible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its potential biochemical significance .
Dosage Effects in Animal Models
The effects of different dosages of 2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide in animal models have not been reported. Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Understanding these pathways, including any enzymes or cofactors that it interacts with, could shed light on its effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It would be interesting to investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Understanding its localization and any effects on its activity or function could provide insights into its biochemical role .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-8-3-1-7(2-4-8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKYNAHVTFLIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665794 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.